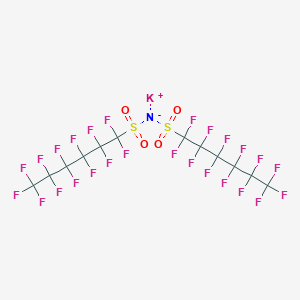
Potassium bis((perfluorohexyl)sulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bis((perfluorohexyl)sulfonyl)amide is a chemical compound known for its unique properties and applications in various fields. It is a white powder that is soluble in water and has a melting point of approximately 100°C . This compound has gained attention due to its use in molten salt batteries, hard coat films, conductive films, and antistatic adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium bis((perfluorohexyl)sulfonyl)amide involves several steps. One common method includes the reaction of chlorosulfonic acid with nickel chloride at elevated temperatures (105-115°C) to form chlorosulfonyl isocyanate . This intermediate is then reacted with potassium carbonate and hexafluoropropylene oxide in the presence of ethyl acetate at 20-30°C . The reaction mixture is stirred for several hours, filtered, and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Potassium bis((perfluorohexyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides .
Scientific Research Applications
Potassium bis((perfluorohexyl)sulfonyl)amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium bis((perfluorohexyl)sulfonyl)amide involves its interaction with specific molecular targets and pathways. The compound can act as an electrolyte, facilitating the movement of ions in electrochemical cells . It can also interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Potassium bis(fluorosulfonyl)imide
- Potassium bis(trifluoromethanesulfonyl)imide
- Potassium bis(perfluorobutanesulfonyl)imide
Uniqueness
Potassium bis((perfluorohexyl)sulfonyl)amide is unique due to its longer perfluoroalkyl chain, which imparts distinct properties such as higher thermal stability and improved solubility in certain solvents . This makes it particularly suitable for applications in high-temperature environments and specialized industrial processes .
Properties
Molecular Formula |
C12F26KNO4S2 |
|---|---|
Molecular Weight |
819.3 g/mol |
IUPAC Name |
potassium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)azanide |
InChI |
InChI=1S/C12F26NO4S2.K/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)44(40,41)39-45(42,43)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34;/q-1;+1 |
InChI Key |
KPWPTIQELOCXAE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















